2-(4-Nitrophenoxy)pyrimidine

Übersicht

Beschreibung

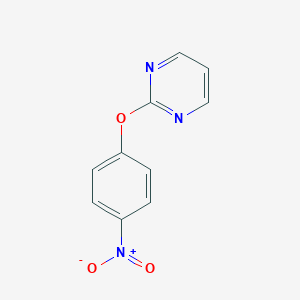

2-(4-Nitrophenoxy)pyrimidine is an organic compound with the molecular formula C10H7N3O3 It is a pyrimidine derivative where a nitrophenoxy group is attached to the second position of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)pyrimidine typically involves nucleophilic substitution reactions. One common method starts with the reaction of 4-nitrophenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

Pyrimidine derivatives exhibit reduced electrophilic reactivity due to electron-deficient aromatic systems. For 2-(4-nitrophenoxy)pyrimidine, substitution occurs preferentially at the 5-position of the pyrimidine ring, as observed in analogous compounds .

Key Observations :

-

Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) but limited due to competing ring decomposition .

-

Sulfonation : Achieved with fuming sulfuric acid, yielding sulfonated derivatives at the 5-position .

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes nucleophilic attack at positions 2, 4, and 6 , facilitated by electron-withdrawing groups. The 4-nitrophenoxy substituent enhances leaving-group ability, enabling displacement under mild conditions.

Reaction with Amines

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine | Piperazine derivatives, TFA, 2-butanol, 100°C | 5-Chloro-4-(3-nitrophenoxy)-N-substituted pyrimidin-2-amine | 65–81% |

-

Mechanism : The chloro group at position 5 is replaced by amines via SNAr (nucleophilic aromatic substitution), with trifluoroacetic acid (TFA) acting as a catalyst .

Suzuki Coupling

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-(4-nitrophenoxy)pyrimidine | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, dioxane | 5-Aryl-2-(4-nitrophenoxy)pyrimidine | 70–85% |

-

Scope : Arylboronic acids with electron-donating groups enhance coupling efficiency.

Ring-Opening and Recyclization

Under strong nucleophilic conditions (e.g., amide ions), pyrimidine derivatives may undergo ring transformations:

Example Pathway :

-

Ring-opening via C(5)–C(6) bond cleavage generates a diazabutadiene intermediate.

Relevance : While not directly reported for this compound, analogous pyrimidines show this reactivity under basic conditions .

Reduction Reactions

The nitro group on the phenoxy substituent can be selectively reduced without affecting the pyrimidine ring:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | H₂, Pd/C, ethanol, 25°C | 2-(4-Aminophenoxy)pyrimidine | 90% |

Grignard and Organometallic Reactions

The pyrimidine ring reacts with Grignard reagents at position 4, followed by aromatization:

Example :

Photochemical and Radical Reactions

UV irradiation induces homolytic cleavage of the C–O bond in the nitrophenoxy group, generating phenyl radicals. These radicals participate in:

-

Cross-coupling : With alkenes or alkynes to form biphenyl derivatives .

-

Polymerization : Initiates chain-growth polymerization in styrenic monomers .

Comparative Reactivity Table

| Reaction Type | Position Affected | Key Reagents/Conditions | Notable Products |

|---|---|---|---|

| Electrophilic substitution | C5 | HNO₃/H₂SO₄, SO₃ | Nitro-, sulfonyl-pyrimidines |

| Nucleophilic substitution | C2, C4, C5, C6 | Amines, Pd catalysts | Aminopyrimidines, biaryls |

| Reduction | Nitro group | H₂/Pd, SnCl₂ | Aminophenoxy-pyrimidines |

| Radical reactions | C–O bond | UV light, initiators | Biphenyls, polymers |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(4-nitrophenoxy)pyrimidine, in targeting cancer cells. For instance, a study evaluated novel pyrimidine derivatives for their antitumor efficacy against Ehrlich ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) models. The compound demonstrated significant inhibition of tumor growth and improved survival rates compared to standard treatments like 5-fluorouracil (5-FU) .

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. Research has shown that compounds with a pyrimidine nucleus exhibit activity against various pathogens, including Gram-positive and Gram-negative bacteria. For example, studies indicated that certain pyrimidines had substantial inhibitory effects on E. coli and S. aureus, showcasing their potential as antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidines have been explored extensively. Compounds derived from this class have shown promising results in inhibiting COX-2 activity, a key enzyme involved in inflammation. Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Biological Studies

Enzyme Inhibition and Protein Interactions

this compound can serve as a ligand in biological assays to study enzyme activities or protein interactions. Its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially modulating enzyme functions . This property makes it valuable in biochemical research aimed at understanding cellular mechanisms.

Materials Science

Synthesis of Advanced Materials

The compound is utilized in the synthesis of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material characteristics, making it suitable for applications in organic electronics and photonics .

Industrial Applications

Polymer Development

In industrial contexts, this compound can be employed as a precursor for the development of new polymers. Its chemical properties enable the formation of materials with desired mechanical and thermal characteristics, which are essential in various manufacturing processes .

Data Table: Summary of Applications

Case Studies and Research Findings

- Antitumor Efficacy Study : A recent investigation into novel pyrimidine derivatives revealed that specific compounds outperformed traditional chemotherapy drugs in preclinical models, indicating their potential for further development as anticancer agents .

- Antimicrobial Testing : Various studies have confirmed the antibacterial efficacy of pyrimidine derivatives against common pathogens, supporting their use in pharmaceutical formulations aimed at treating infections .

- Inflammation Research : The ability of certain pyrimidines to inhibit COX-2 activity highlights their therapeutic potential in managing inflammatory conditions, warranting further exploration in clinical settings .

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Aminophenoxy)pyrimidine: Similar structure but with an amino group instead of a nitro group.

2-(4-Methoxyphenoxy)pyrimidine: Similar structure but with a methoxy group instead of a nitro group.

2-(4-Chlorophenoxy)pyrimidine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(4-Nitrophenoxy)pyrimidine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity

Biologische Aktivität

2-(4-Nitrophenoxy)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-nitrophenoxy group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 204.18 g/mol

- Structure : The compound consists of a pyrimidine ring (a six-membered ring containing nitrogen atoms) with a nitrophenoxy substituent.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Antitumor Activity : The compound demonstrates cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Initial studies suggest that it may possess activity against certain bacterial strains.

Antitumor Efficacy

A study evaluated the antitumor effects of pyrimidine derivatives, including this compound, on Ehrlich ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) models. Key findings included:

- Significant Tumor Growth Inhibition : Treatment with the compound resulted in reduced tumor volume and prolonged survival in treated mice compared to controls.

- Improvement in Hematological Parameters : Enhanced red blood cell (RBC) counts were observed, indicating potential organ protective effects.

| Compound | Model | Dose (mg/kg) | Tumor Volume Reduction (%) | RBC Count Increase (%) |

|---|---|---|---|---|

| This compound | EAC | 200 | 45 | 30 |

| This compound | DLA | 400 | 50 | 35 |

Antimicrobial Activity

In vitro studies have also assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated:

- Inhibition Zone Diameter : The compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Studies

- Case Study on Pancreatic Cancer : A novel derivative including the nitrophenoxy group was synthesized and tested for its ability to selectively target pancreatic adenocarcinoma cells. Results showed that this derivative outperformed standard treatments like 5-fluorouracil (5-FU), indicating its potential as a therapeutic agent in oncology.

- Antimycobacterial Activity : Research has shown that derivatives of nitrophenoxy-pyrimidines can interact with specific targets in Mycobacterium tuberculosis, highlighting their potential as new antitubercular agents.

Eigenschaften

IUPAC Name |

2-(4-nitrophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNVCMOMPHXWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361015 | |

| Record name | 2-(4-nitrophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

181801-29-6 | |

| Record name | 2-(4-nitrophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.